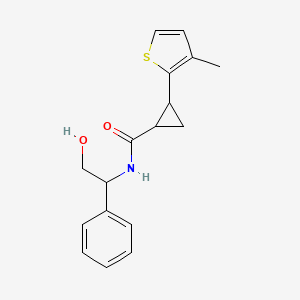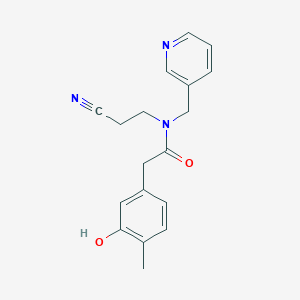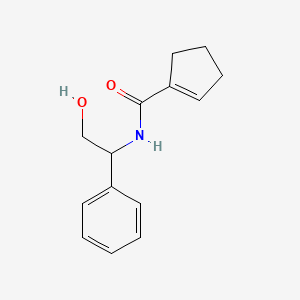![molecular formula C18H26N2O2 B7642522 4-[[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]oxane-4-carboxamide](/img/structure/B7642522.png)
4-[[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]oxane-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Rolipram, which is a selective inhibitor of phosphodiesterase-4 (PDE4). PDE4 is an enzyme that plays a crucial role in the regulation of various cellular processes, including inflammation, immune response, and memory formation.
Mécanisme D'action
The mechanism of action of 4-[[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]oxane-4-carboxamide involves the inhibition of phosphodiesterase-4 (PDE4). PDE4 is an enzyme that hydrolyzes cAMP, which is a second messenger involved in various cellular processes. By inhibiting PDE4, Rolipram increases the levels of cAMP, which in turn activates various signaling pathways that regulate inflammation, immune response, and memory formation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. Some of the notable effects are:
1. Anti-inflammatory effect: Rolipram inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases.
2. Anti-cancer effect: Rolipram induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
3. Anti-depressant effect: Rolipram enhances the activity of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood.
4. Memory-enhancing effect: Rolipram improves memory formation and retention by increasing the levels of cAMP in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]oxane-4-carboxamide in lab experiments is its selectivity for PDE4. This allows researchers to study the specific effects of PDE4 inhibition without interfering with other cellular processes. However, one of the limitations of using Rolipram is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 4-[[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]oxane-4-carboxamide. Some of the potential areas of research are:
1. Development of new PDE4 inhibitors: Rolipram has served as a prototype for the development of new PDE4 inhibitors with improved selectivity and efficacy.
2. Study of the role of PDE4 in neurodegenerative diseases: PDE4 has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies on the role of PDE4 inhibition in these diseases could lead to the development of new therapies.
3. Investigation of the anti-cancer properties of Rolipram: Rolipram has shown promising results in preclinical studies as an anti-cancer agent. Further studies are needed to evaluate its efficacy and safety in clinical trials.
4. Study of the effects of Rolipram on the immune system: PDE4 inhibitors such as Rolipram have been shown to modulate the immune response. Further studies are needed to elucidate the specific effects of PDE4 inhibition on different immune cells and their potential applications in immunotherapy.
In conclusion, this compound is a chemical compound with diverse applications in scientific research. Its selectivity for PDE4 inhibition has made it a valuable tool for studying various cellular processes. Further research on this compound and its derivatives could lead to the development of new therapies for inflammatory diseases, cancer, and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 4-[[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]oxane-4-carboxamide involves several steps. The first step is the condensation of 2,6-dimethylindanone with formaldehyde and methylamine to form the intermediate compound, 2,6-dimethyl-3-(methylamino)-2,3-dihydro-1H-inden-1-one. This intermediate is then reacted with ethyl chloroformate to form the corresponding ethyl ester, which is further reacted with hydroxylamine hydrochloride to form the oxime. Finally, the oxime is reduced to the desired compound, this compound.
Applications De Recherche Scientifique
4-[[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]oxane-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. Some of the notable applications of this compound are:
1. Anti-inflammatory agent: Rolipram has been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
2. Anti-cancer agent: Studies have shown that Rolipram can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.
3. Anti-depressant agent: Rolipram has been shown to enhance the activity of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood.
4. Memory enhancer: Rolipram has been shown to improve memory formation and retention by increasing the levels of cyclic AMP (cAMP) in the brain.
Propriétés
IUPAC Name |
4-[[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-12-3-4-14-10-13(2)16(15(14)9-12)20-11-18(17(19)21)5-7-22-8-6-18/h3-4,9,13,16,20H,5-8,10-11H2,1-2H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATIFTUVPJNUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1NCC3(CCOCC3)C(=O)N)C=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Methyl(3-thiophen-2-ylpropanoyl)amino]cyclopentane-1-carboxamide](/img/structure/B7642440.png)
![2-(2-fluoro-5-methylphenoxy)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]acetamide](/img/structure/B7642455.png)
![2,3,4,5-tetrafluoro-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]benzamide](/img/structure/B7642468.png)
![ethyl 3-[(5-ethyl-3-methylfuran-2-carbonyl)amino]-1H-pyrazole-5-carboxylate](/img/structure/B7642488.png)
![N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N,3-dimethylfuran-2-carboxamide](/img/structure/B7642491.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-[phenyl(pyridin-4-yl)methyl]ethanamine](/img/structure/B7642510.png)

![N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B7642518.png)
![N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B7642525.png)
![N-(2-hydroxy-1-phenylethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7642528.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-[1-(5-methyl-1H-pyrazol-4-yl)ethylamino]pentan-1-one](/img/structure/B7642541.png)

![N-[(4-cyclopropylmorpholin-2-yl)methyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B7642550.png)